molecular formula C23H26N2O2 B4320435 [5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE

[5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE

Cat. No.: B4320435
M. Wt: 362.5 g/mol
InChI Key: YYDWHDXIMPTZIO-UHFFFAOYSA-N
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Description

[5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Properties

IUPAC Name

(3-methyl-5-phenylmethoxy-1H-indol-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-10-12-25(13-11-16)23(26)22-17(2)20-14-19(8-9-21(20)24-22)27-15-18-6-4-3-5-7-18/h3-9,14,16,24H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDWHDXIMPTZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Piperidinyl Carbonyl Group: The piperidinyl carbonyl group can be attached through an amide coupling reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

[5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on proteins or nucleic acids, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[5-(BENZYLOXY)-3-METHYL-1H-INDOL-2-YL](4-METHYLPIPERIDINO)METHANONE

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